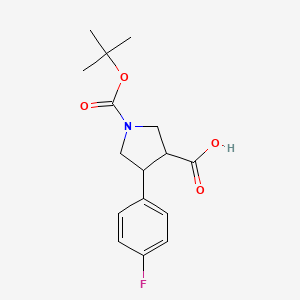

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS No.: 455954-94-6

Cat. No.: VC3250743

Molecular Formula: C16H20FNO4

Molecular Weight: 309.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455954-94-6 |

|---|---|

| Molecular Formula | C16H20FNO4 |

| Molecular Weight | 309.33 g/mol |

| IUPAC Name | (3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

| Standard InChI Key | VRCJPGMBINFMCH-OLZOCXBDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is identified through several key parameters that establish its chemical identity. The compound exists in different stereoisomeric forms, with the (3S,4R) configuration being one of the well-documented variants.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1002732-10-6 (for 3S,4R configuration) |

| Molecular Formula | C16H20FNO4 |

| Molecular Weight | 309.33 g/mol |

| Synonyms | Boc-(3S,4R)-beta-Pro-4-(4-fluorophenyl)-OH |

The compound is characterized by a pyrrolidine ring system that bears specific functional groups at defined positions. The pyrrolidine ring contains a carboxylic acid group at the 3-position and a 4-fluorophenyl substituent at the 4-position. The nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .

Structural Features and Stereochemistry

The compound contains multiple stereogenic centers, specifically at positions 3 and 4 of the pyrrolidine ring, allowing for different stereoisomeric forms. The most commonly documented stereoisomer is the (3S,4R) configuration, though other configurations such as (3R,4R) have also been reported in the literature .

The spatial arrangement of the substituents on the pyrrolidine ring significantly influences the compound's chemical properties and potential biological activities. The trans orientation of the carboxylic acid and 4-fluorophenyl groups is particularly noteworthy for its impact on molecular conformation and reactivity.

Table 2: Stereoisomeric Variants

The key structural components include:

-

A pyrrolidine ring serving as the central scaffold

-

A 4-fluorophenyl group at position 4

-

A carboxylic acid functional group at position 3

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

This unique combination of functional groups contributes to the compound's utility in organic synthesis and potential biological applications.

Physical and Chemical Properties

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity profile:

-

The carboxylic acid group at position 3 provides sites for derivatization through esterification, amide formation, or reduction reactions.

-

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen can be selectively removed under acidic conditions, enabling further functionalization at this position.

-

The 4-fluorophenyl substituent introduces specific electronic effects that can influence the reactivity of adjacent functional groups and provide a handle for further synthetic modifications.

The stereochemistry at positions 3 and 4 of the pyrrolidine ring introduces additional complexity to the compound's reactivity profile, potentially leading to stereoselective reactions that are valuable in organic synthesis.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves a multi-step sequence that allows for control of the stereochemistry at positions 3 and 4 of the pyrrolidine ring. Several synthetic routes have been developed, with key steps including:

-

Formation of the pyrrolidine ring through cyclization reactions involving suitable precursors, such as amino acid derivatives or dipeptides .

-

Introduction of the 4-fluorophenyl group, often achieved through nucleophilic substitution reactions using an appropriate 4-fluorophenyl derivative.

-

Protection of the pyrrolidine nitrogen with the tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.

-

Introduction or manipulation of the carboxylic acid functionality at position 3, which may involve carboxylation reactions or functional group interconversions.

The specific reaction conditions and reagents employed in each step can be tailored to achieve the desired stereochemical outcome, with stereoselectivity often controlled through the use of chiral auxiliaries, catalysts, or starting materials.

Purification and Characterization

Purification of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves a combination of crystallization techniques and chromatographic methods. Characterization commonly employs spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the compound's structure and purity.

For stereochemically pure preparations, additional analytical methods may be employed, such as chiral high-performance liquid chromatography (HPLC) or X-ray crystallography to confirm the absolute stereochemistry.

| Supplier | Country | Contact Information |

|---|---|---|

| Pure Chemistry Scientific Inc. | United States | Tel: 001-857-928-2050 or 1-888-588-9418 |

The commercial availability of specific stereoisomers may be limited, and custom synthesis services may be required for certain research applications that demand high stereochemical purity or specific stereoisomeric configurations.

Applications in Research and Development

Applications in Organic Synthesis

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a valuable building block in organic synthesis due to its multifunctional nature and defined stereochemistry. Its applications include:

-

Serving as a chiral intermediate in the synthesis of more complex molecules

-

Providing a scaffold for the development of peptidomimetic compounds

-

Functioning as a precursor in the synthesis of pharmaceutically relevant structures

The presence of the 4-fluorophenyl group is particularly significant, as aromatic fluorine substitution can impart specific properties to molecules, including enhanced metabolic stability and altered lipophilicity.

Structure-Activity Relationships

Role of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent introduces specific electronic and steric effects that can influence the compound's properties and potential biological activities. Fluorine substitution in aromatic rings is known to:

-

Alter the electronic distribution within the molecule

-

Influence hydrogen bonding capabilities

-

Modify the compound's lipophilicity and membrane permeability

-

Potentially enhance metabolic stability by blocking sites of oxidative metabolism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume